molecular formula C18H19NO B1612753 1-Benzhydryl-3-(methoxymethylene)azetidine CAS No. 676125-58-9

1-Benzhydryl-3-(methoxymethylene)azetidine

Cat. No.: B1612753
CAS No.: 676125-58-9
M. Wt: 265.3 g/mol
InChI Key: PFDLMLXAYRDTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(methoxymethylene)azetidine is an organic compound with the molecular formula C18H19NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group and a methoxymethylene substituent

Preparation Methods

The synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine typically involves the reaction of benzhydryl chloride with azetidine in the presence of a base, followed by the introduction of the methoxymethylene group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

1-Benzhydryl-3-(methoxymethylene)azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzhydryl-3-(methoxymethylene)azetidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the construction of various chemical structures.

    Biology: The compound may be investigated for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Benzhydryl-3-(methoxymethylene)azetidine can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(methoxymethyl)azetidine: This compound differs by having a methoxymethyl group instead of a methoxymethylene group, which may result in different chemical and biological properties.

    1-Benzhydrylazetidine: Lacking the methoxymethylene group, this compound has a simpler structure and may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial purposes.

Properties

IUPAC Name

1-benzhydryl-3-(methoxymethylidene)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDLMLXAYRDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619544
Record name 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676125-58-9
Record name 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% mineral oil dispersion, 0.10 g, 2.3 mmol) in anhydrous tetrahydrofuran (30 mL) was added (methyoxymethyl)triphenylphosphonium chloride (0.80 g, 2.3 mmol) at 0° C. The mixture was stirred at 0° C. for 40 minutes, then a solution of 1-benzhydryl-azetidin-3-one (0.50 g, 2.1 mmol) in tetrahydrofuran was introduced at 0° C. The resulting mixture was refluxed for 2 hours. The reaction was quenched with water and extracted with methylene chloride (3×50 mL). The organic layer was washed with water (3×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuum. The crude oil was column chromatographed on silica gel (20% ethyl acetate-hexane). The product-containing fractions were concentrated under vacuum to give 0.29 g (52%) of the title compound as a light yellow solid, m.p. 56-58° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-(methoxymethylene)azetidine
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-(methoxymethylene)azetidine
Reactant of Route 3
Reactant of Route 3
1-Benzhydryl-3-(methoxymethylene)azetidine
Reactant of Route 4
Reactant of Route 4
1-Benzhydryl-3-(methoxymethylene)azetidine
Reactant of Route 5
Reactant of Route 5
1-Benzhydryl-3-(methoxymethylene)azetidine
Reactant of Route 6
1-Benzhydryl-3-(methoxymethylene)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.